2-(Piperazin-1-yl)phenol hydrochloride

Description

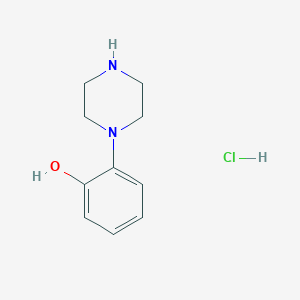

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMMJMAMYMNLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Piperazin-1-yl)phenol Hydrochloride: A Technical Guide to the Phenylpiperazine Pharmacophore

Executive Summary

2-(Piperazin-1-yl)phenol hydrochloride (CAS 211304-63-1), often referred to as 1-(2-Hydroxyphenyl)piperazine hydrochloride (1,2-HPP), represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a piperazine ring directly bonded to a phenol moiety, this compound serves as a critical pharmacophore for targeting G-protein-coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.

Its structural rigidity and hydrogen-bonding capability (via the ortho-hydroxyl group) make it a potent ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. It is widely utilized as a building block in the synthesis of antipsychotics, anxiolytics, and antihypertensives, and acts as a primary metabolite for several phenylpiperazine-class drugs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt form enhances the water solubility of the parent phenylpiperazine, facilitating its use in aqueous biological assays.

Table 1: Chemical Identity[2]

| Property | Detail |

| CAS Number (HCl Salt) | 211304-63-1 |

| CAS Number (Free Base) | 1011-17-2 |

| IUPAC Name | 2-(Piperazin-1-yl)phenol hydrochloride |

| Synonyms | 1-(2-Hydroxyphenyl)piperazine HCl; 1,2-HPP HCl; o-(1-Piperazinyl)phenol HCl |

| Molecular Formula | C₁₀H₁₄N₂O[1][2] · HCl |

| Molecular Weight | 214.69 g/mol (Salt); 178.23 g/mol (Base) |

| SMILES | Cl.Oc1ccccc1N1CCNCC1 |

| InChI Key | UQMMJMAMYMNLTE-UHFFFAOYSA-N |

Table 2: Physicochemical Specifications

| Property | Value / Observation |

| Appearance | White to off-white crystalline powder |

| Melting Point (Free Base) | 125–129 °C [1] |

| Melting Point (HCl Salt) | >200 °C (Decomposition often observed) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| pKa (Piperazine N) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |

| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |

Pharmacological Significance[7]

The "Privileged Structure" Hypothesis

The 2-(piperazin-1-yl)phenol moiety is a classic example of a privileged structure—a molecular framework capable of providing useful ligands for more than one receptor. The ortho-positioning of the hydroxyl group is critical; it can form an intramolecular hydrogen bond with the piperazine nitrogen or interact with specific serine/threonine residues in the receptor binding pocket (e.g., TM5 region of 5-HT receptors).

Receptor Binding Profile

-

5-HT1A Receptor: Acts as a partial agonist. The phenylpiperazine tail binds to the hydrophobic pocket, while the protonated nitrogen interacts with Asp116.

-

Alpha-1 Adrenergic Receptor: Exhibits antagonistic activity, often contributing to the side-effect profile (e.g., orthostatic hypotension) of drugs containing this moiety.

-

Metabolic Role: It is a known metabolite of several arylpiperazine drugs. Understanding its specific binding profile is essential for de-risking active metabolites in drug discovery programs.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 1,2-HPP binding to the 5-HT1A receptor (Gi/o coupled).

Figure 1: Signal transduction pathway for 5-HT1A partial agonism by arylpiperazines.

Synthesis & Manufacturing

The most robust synthetic route for the hydrochloride salt involves the demethylation of the commercially available precursor 1-(2-methoxyphenyl)piperazine (MOIPP) . This method avoids the use of highly toxic nitrogen mustards (bis(2-chloroethyl)amine) often found in older literature.

Synthetic Pathway Diagram

Figure 2: Synthesis of 2-(Piperazin-1-yl)phenol HCl via ether cleavage.

Detailed Experimental Protocol (Demethylation Route)

Objective: Synthesis of 2-(Piperazin-1-yl)phenol HCl from 1-(2-methoxyphenyl)piperazine.

Reagents:

-

1-(2-Methoxyphenyl)piperazine (10 mmol)

-

Hydrobromic acid (48% aq., 50 mL)

-

Sodium bicarbonate (sat. aq.)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (4M in dioxane or ether)

Procedure:

-

Reflux: Charge a round-bottom flask with 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) and 48% HBr (20 mL). Equip with a reflux condenser.

-

Reaction: Heat the mixture to reflux (~120°C) for 12–18 hours. Monitor progress by TLC (System: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize with saturated NaHCO₃ solution until pH ~8. Caution: Vigorous CO₂ evolution.

-

Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation (Free Base): Evaporate the solvent under reduced pressure to yield the crude free base as a brownish solid.

-

Salt Formation: Dissolve the crude base in a minimum amount of ethanol or diethyl ether. Add HCl solution (in dioxane or ether) dropwise with stirring at 0°C.

-

Filtration: A white precipitate will form. Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield: Expected yield 60–75%.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol validates the biological activity of the synthesized compound [2].

Materials:

-

Ligand: [³H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).

-

Tissue: Rat hippocampal membranes (rich in 5-HT1A).

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Workflow:

-

Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet in buffer.

-

Incubation:

-

Total Binding: Membrane prep + [³H]-8-OH-DPAT (1 nM).

-

Non-Specific Binding: Above + 10 µM Serotonin (5-HT).

-

Test: Above + 2-(Piperazin-1-yl)phenol HCl (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki values using non-linear regression analysis (e.g., GraphPad Prism).

Handling, Safety & Stability

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage:

-

Store at room temperature (15–25°C) in a tightly sealed container.

-

Hygroscopic: The hydrochloride salt may absorb moisture; store in a desiccator if possible.

-

Stability: Stable under normal conditions.[3] Avoid strong oxidizing agents.

References

-

BuyersGuideChem. (2024). 2-(1-Piperazino)phenol Properties and Melting Point Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

1-(2-Hydroxyphenyl)piperazine hydrochloride chemical structure

Technical Guide: 1-(2-Hydroxyphenyl)piperazine Hydrochloride – Structural Dynamics and Pharmacological Relevance

Introduction: The Ortho-Hydroxylated Pharmacophore

1-(2-Hydroxyphenyl)piperazine (1-2-HPP) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) subtypes. While often overshadowed by its chlorinated analog (m-CPP, a metabolite of Trazodone), the 2-hydroxy substitution introduces a unique intramolecular hydrogen bonding capability that rigidly locks the phenyl-piperazine conformation, significantly altering receptor binding affinity and selectivity profiles compared to non-hydroxylated analogs.

This guide details the structural characterization, synthesis, and pharmacological utility of 1-(2-Hydroxyphenyl)piperazine hydrochloride, designed for researchers optimizing CNS-active small molecules.

Structural Characterization & Physicochemical Profile

The hydrochloride salt form is the preferred entity for storage and biological testing due to enhanced water solubility and resistance to oxidation compared to the free phenolic base.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(1-Piperazinyl)phenol hydrochloride |

| CAS Number | 1011-17-2 (Base); Salt forms vary (e.g., 1175036-51-7 for related isomers, verify specific batch CAS) |

| Molecular Formula | C₁₀H₁₄N₂O[1] · HCl |

| Molecular Weight | 178.23 (Base) + 36.46 (HCl) = 214.69 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| Melting Point | Base: 125–129 °C; HCl Salt: Decomposes >220 °C (typical for arylpiperazine salts) |

Conformational Analysis: The "Pseudo-Ring" Effect

Unlike 1-phenylpiperazine, where the phenyl ring rotates freely, 1-(2-Hydroxyphenyl)piperazine exhibits a restricted conformation due to an intramolecular hydrogen bond between the phenolic hydroxyl proton and the piperazine nitrogen (N1) lone pair.

-

Intramolecular H-Bond: The O-H···N interaction creates a pseudo-5-membered ring.

-

Electronic Effect: This locks the phenyl ring coplanar or slightly twisted relative to the piperazine N1-C2-C6 plane, distinct from the orthogonal twist seen in sterically hindered ortho-substituted piperazines (like o-tolylpiperazine).

-

Receptor Implication: This "pre-organized" conformation mimics the bioactive state required for 5-HT1A and D2/D3 receptor pockets, reducing the entropic penalty of binding.

Synthesis & Preparation Protocol

Direct reaction of 2-chlorophenol with piperazine is low-yielding due to the electron-rich nature of the phenol and competing phenoxide formation. The industrial standard involves the demethylation of 1-(2-methoxyphenyl)piperazine .

Retrosynthetic Analysis

-

Target: 1-(2-Hydroxyphenyl)piperazine HCl.

-

Precursor: 1-(2-Methoxyphenyl)piperazine (commercially available or synthesized from 2-methoxyaniline).

-

Key Transformation: Ether cleavage (Demethylation) using Lewis acids (BBr₃) or strong mineral acids (HBr).

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Precursor (If not purchased)

-

Reagents: 2-Methoxyaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Diethylene glycol monomethyl ether (solvent).

-

Condition: Reflux at 150 °C for 12–18 hours.

-

Mechanism: Double nucleophilic substitution (cyclization) to form the piperazine ring.

Step 2: Demethylation (The Critical Step)

-

Reagents: 1-(2-Methoxyphenyl)piperazine (1.0 eq), 48% Hydrobromic Acid (HBr) (excess).

-

Protocol:

-

Dissolve the methoxy precursor in 48% HBr (10 mL per gram of substrate).

-

Reflux the mixture at 120–130 °C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of the methoxy spot.

-

Workup: Cool to 0 °C. Neutralize carefully with 50% NaOH solution to pH ~9-10 to liberate the free base.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Step 3: Salt Formation (Hydrochloride)

-

Reagents: Crude Base, 2M HCl in Diethyl Ether or Ethanol.

-

Protocol:

-

Dissolve the crude base in a minimum amount of absolute ethanol.

-

Add 2M HCl/Ether dropwise with stirring at 0 °C until pH ~2.

-

A precipitate will form immediately. Stir for 30 mins.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallization: Ethanol/Ether mixture.

-

Caption: Synthetic pathway from 2-methoxyaniline to the target hydrochloride salt via demethylation.

Analytical Profiling

To validate the structure, specific spectroscopic signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺) of the piperazine salt.

-

δ 6.8–7.0 ppm (m, 4H): Aromatic protons (Ortho-substitution pattern typically shows multiplet splitting).

-

δ 3.0–3.4 ppm (m, 8H): Piperazine ring protons. The methylene groups adjacent to the anilinic nitrogen (N1) and the ammonium nitrogen (N4) may appear as distinct multiplets due to the salt environment.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 179.12 m/z (Base peak).

-

Fragmentation: Loss of piperazine ring often yields a characteristic phenol fragment (m/z ~93).

-

Pharmacological Context

1-(2-Hydroxyphenyl)piperazine is not merely a metabolite; it is a potent 5-HT1A receptor partial agonist and has affinity for D2-like receptors.

Receptor Binding Profile

-

5-HT1A: High affinity (Ki < 50 nM). The 2-hydroxy group acts as a hydrogen bond donor to Serine residues in the receptor binding pocket (likely Ser 5.42 or 5.46), mimicking the hydroxyl group of serotonin (5-HT).

-

Alpha-1 Adrenergic: Moderate affinity antagonist.

-

Dopamine D2/D3: The "phenylpiperazine" tail is a classic D2 pharmacophore. The 2-OH substitution often improves selectivity for D3 over D2 compared to the unsubstituted analog.

Metabolic Pathway (Contextual)

While often confused with m-CPP (the 3-chloro metabolite of Trazodone), the 2-hydroxy analog is a metabolite of specific research compounds (e.g., Enciprazine ) and can be formed via minor hydroxylation pathways of phenylpiperazine.

Caption: Metabolic generation and receptor interaction profile of 1-(2-Hydroxyphenyl)piperazine.

Handling & Stability

-

Storage: Hygroscopic. Store at -20 °C in a desiccator. The phenolic group is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air/light.

-

Safety: Irritant to eyes and skin. Use standard PPE.

-

Solubility for Assays: Dissolve in DMSO to make a 10 mM stock solution. Dilute into aqueous buffer immediately prior to use; avoid storing aqueous solutions >24 hours.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analogous Synthesis Data). Available at: [Link]

-

Caccia, S., et al. m-Chlorophenylpiperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone.[2][3] J Pharm Pharmacol. 1981;33(7):477-8.[3] (Contextual reference for phenylpiperazine metabolism). Available at: [Link]

Sources

Technical Whitepaper: 2-(1-Piperazinyl)phenol Hydrochloride in Medicinal Chemistry

Executive Summary

The compound 2-(1-Piperazinyl)phenol hydrochloride (also known as 1-(2-hydroxyphenyl)piperazine HCl) is a highly versatile organic intermediate and active pharmacological agent. Characterized by a dual-functional topology—a basic piperazine moiety coupled with a phenolic group—this compound serves as a critical building block in the synthesis of complex neuroactive molecules [1]. As a Senior Application Scientist, understanding the exact physicochemical properties, receptor binding profiles, and analytical handling of this compound is paramount for ensuring reproducibility in drug development workflows.

Physicochemical Profiling & Structural Analysis

In its free base form, 2-(1-Piperazinyl)phenol (CAS: 1011-17-2) exhibits moderate lipophilicity and is soluble in organic solvents. However, for in vitro assays and formulation development, the hydrochloride salt is preferentially utilized [1]. The conversion to the HCl salt significantly enhances aqueous solubility, preventing precipitation during physiological assays and ensuring uniform dosing [3].

The exact molecular weight and formula of the hydrochloride salt are distinct from the free base, incorporating the mass of the hydrochloric acid molecule.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and assay preparation [2, 3].

| Property | Value |

| Chemical Name | 2-(1-Piperazinyl)phenol hydrochloride |

| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine HCl |

| CAS Number (HCl Salt) | 211304-63-1 |

| CAS Number (Free Base) | 1011-17-2 |

| Molecular Formula (HCl Salt) | |

| Molecular Weight (HCl Salt) | 214.69 g/mol |

| Molecular Weight (Free Base) | 178.23 g/mol |

| Appearance | White to off-white crystalline solid |

Pharmacological Mechanisms & Receptor Binding

From a mechanistic perspective, 2-(1-Piperazinyl)phenol HCl is not merely a passive structural intermediate; it possesses intrinsic biological activity. The compound acts as a selective 5-HT1A receptor agonist and exhibits binding affinity for the dopamine D3 receptor [1].

Causality in Drug Design: The piperazine ring acts as the primary pharmacophore, anchoring the molecule within the receptor's hydrophobic pocket via cation-

Pharmacological pathways of 2-(1-Piperazinyl)phenol HCl targeting 5-HT1A and D3 receptors.

Analytical Validation & Quality Control Protocols

Trustworthiness in pharmacological data begins with compound integrity. Before deploying 2-(1-Piperazinyl)phenol HCl in synthetic or biological workflows, rigorous analytical validation is required. The following self-validating protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm both purity and molecular identity.

Protocol: Self-Validating LC-MS Purity Analysis

This protocol is designed as a closed-loop, self-validating system. By running a Certified Reference Standard (CRS) in parallel with the test sample, the system inherently flags degradation or contamination without relying on theoretical retention times.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

-

Causality: The hydrochloride salt is highly polar. A 50:50 aqueous-organic mixture ensures complete dissolution while maintaining compatibility with the highly aqueous initial mobile phase of a reverse-phase gradient, preventing solvent-shock at the column head.

Step 2: Reference Standard Integration (The Self-Validation Check)

-

Action: Prepare a parallel sample of a CRS of 2-(1-Piperazinyl)phenol HCl at an identical concentration.

-

Causality: The protocol dictates that the test sample's retention time (RT) and spectral footprint must align with the CRS within a strict tolerance (

min for RT). If the delta exceeds this threshold, the run is invalidated, ensuring no degraded API enters the testing pipeline.

Step 3: Chromatographic Separation

-

Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.

-

Causality: The gradient approach prevents the polar piperazine derivative from eluting in the void volume. The addition of 0.1% Formic Acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic amine.

Step 4: Mass Spectrometry (ESI+)

-

Action: Monitor for the protonated free base ion

at m/z 179.1. -

Causality: In positive electrospray ionization (ESI+), the hydrochloride salt dissociates. The basic secondary nitrogen on the piperazine ring readily accepts a proton, yielding the free base mass (178.1 Da) plus the mass of a proton (1.007 Da), resulting in the target m/z of 179.1 [2].

Step-by-step analytical validation workflow for 2-(1-Piperazinyl)phenol HCl.

Synthetic Workflows & Handling Guidelines

When utilized as a precursor, 2-(1-Piperazinyl)phenol HCl offers two primary sites for functionalization: the secondary amine of the piperazine ring and the phenolic hydroxyl group [4].

Handling Protocol for N-Alkylation:

-

Desalting: Because the compound is supplied as an HCl salt, synthetic pathways targeting the piperazine nitrogen require the addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or Triethylamine) to liberate the free base in situ.

-

Solvent Selection: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) should be used to facilitate nucleophilic substitution while minimizing side reactions.

-

Protection Strategy: If harsh alkylating agents are used, the phenolic oxygen may undergo competitive O-alkylation. Causality: To prevent this, transient protection of the phenol (e.g., using a tert-butyldimethylsilyl (TBS) ether) is recommended prior to modifying the piperazine ring, ensuring high regioselectivity.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(Piperazin-1-yl)phenol as a Dopamine D3 Receptor Agonist

Introduction: The Dopamine D3 Receptor as a Therapeutic Target

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1][2] Predominantly expressed in the limbic regions of the brain, the D3R plays a crucial role in regulating cognition, emotion, and motivation.[3] Its distinct neuroanatomical distribution and high affinity for dopamine make it a compelling target for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[4][5] Unlike the more widespread D2 receptor, the selective modulation of the D3R offers the potential for more targeted therapeutic effects with a reduced side-effect profile.[6]

This guide provides a comprehensive technical overview of the mechanism of action of 2-(Piperazin-1-yl)phenol, a representative dopamine receptor agonist.[7] We will delve into the molecular interactions, signaling cascades, and functional consequences of D3R activation by this compound. The methodologies and experimental frameworks detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust understanding of how to characterize the pharmacological profile of D3R agonists.

Molecular Profile of 2-(Piperazin-1-yl)phenol

The compound 2-(Piperazin-1-yl)phenol belongs to the piperazine class of molecules, a versatile scaffold frequently utilized in the design of dopamine receptor ligands.[5][8] The chemical structure, featuring a phenol group attached to a piperazine ring, allows for key interactions within the orthosteric binding pocket of the D3 receptor.

-

Chemical Structure: C10H14N2O

-

Key Pharmacophoric Features: The piperazine nitrogen atoms are capable of forming ionic and hydrogen bonds, while the phenyl ring can engage in hydrophobic and aromatic interactions with specific residues in the receptor's transmembrane domains.

The precise affinity and selectivity of 2-(Piperazin-1-yl)phenol for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other amine receptors are critical determinants of its therapeutic potential.[7] These properties are quantitatively assessed through rigorous in vitro pharmacological assays.

Core Mechanism of Action: D3 Receptor-Mediated Signaling

As a D2-like receptor, the dopamine D3 receptor primarily signals through the Gαi/o family of heterotrimeric G proteins.[1][2][9] The binding of an agonist, such as 2-(Piperazin-1-yl)phenol, stabilizes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi/o subunit.[2] This initiates a cascade of intracellular events that define the compound's functional effect.

G Protein-Dependent Signaling: The Canonical Pathway

The primary and most well-characterized signaling pathway for the D3 receptor is the inhibition of adenylyl cyclase.[1][10][11]

-

Gαi/o Activation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[12]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, ultimately altering neuronal excitability and gene expression.

Caption: Canonical Gαi/o-mediated signaling pathway of the D3 receptor.

G Protein-Independent Signaling: The Role of β-Arrestin

In addition to G protein coupling, agonist-activated GPCRs can engage with β-arrestin proteins.[13][14] This interaction is critical for receptor desensitization, internalization, and the initiation of distinct, G protein-independent signaling cascades.

-

Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the D3 receptor.[13][15]

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin.[16]

-

Desensitization and Internalization: β-Arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. β-Arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.[17]

-

Signal Transduction: β-Arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to distinct cellular responses.[13][]

The propensity of an agonist to activate G protein-dependent versus β-arrestin-dependent signaling is known as "biased agonism."[13][19] Characterizing the bias of 2-(Piperazin-1-yl)phenol is crucial for predicting its full pharmacological profile.

Caption: β-Arrestin-mediated signaling and regulation of the D3 receptor.

Experimental Characterization: A Methodological Framework

A thorough understanding of the mechanism of action of 2-(Piperazin-1-yl)phenol requires a multi-faceted experimental approach. The following protocols outline key in vitro assays for determining its binding affinity, functional potency, and signaling bias.

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the experimental protocols described below.

| Parameter | Receptor | Value | Units |

| Binding Affinity (Ki) | Human D3 | nM | |

| Human D2 | nM | ||

| Human D1 | nM | ||

| Functional Potency (EC50) | Human D3 (cAMP) | nM | |

| Maximal Efficacy (Emax) | Human D3 (cAMP) | % Inhibition | |

| Functional Potency (EC50) | Human D3 (β-Arrestin) | nM | |

| Maximal Efficacy (Emax) | Human D3 (β-Arrestin) | % of Dopamine |

Experimental Protocols

This protocol determines the binding affinity (Ki) of 2-(Piperazin-1-yl)phenol for the D3 receptor through competitive displacement of a high-affinity radiolabeled antagonist.[20][21][22]

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).[21][23]

-

Radioligand: [³H]-Spiperone or another suitable D3-selective antagonist.[21][24]

-

Test Compound: 2-(Piperazin-1-yl)phenol.

-

Non-specific binding control: (+)-Butaclamol or Haloperidol (10 µM).[21][24]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[21][25]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[20][25]

-

Cell harvester and vacuum filtration system.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of 2-(Piperazin-1-yl)phenol in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control, and 150 µL of membrane preparation.

-

Competition: 50 µL of radioligand, 50 µL of 2-(Piperazin-1-yl)phenol at various concentrations, and 150 µL of membrane preparation.[24][25]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[20][24]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[20][21]

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.[21]

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of 2-(Piperazin-1-yl)phenol.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

-

This assay measures the ability of 2-(Piperazin-1-yl)phenol to inhibit adenylyl cyclase and reduce intracellular cAMP levels, providing its functional potency (EC50) and efficacy (Emax) for the Gαi/o pathway.[12][26]

Materials:

-

A stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).[27]

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][28]

-

Test Compound: 2-(Piperazin-1-yl)phenol.

-

96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the D3R-expressing cells into the appropriate microplate and allow them to adhere overnight.

-

Pre-treatment: Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 20-30 minutes.

-

Compound Addition: Add serial dilutions of 2-(Piperazin-1-yl)phenol to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This creates a signal window to measure inhibition.[26]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.[24]

-

cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[12]

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

-

Plot the percentage inhibition of the forskolin response against the log concentration of 2-(Piperazin-1-yl)phenol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

This protocol quantifies the recruitment of β-arrestin to the D3 receptor upon activation by 2-(Piperazin-1-yl)phenol, a key measure of G protein-independent signaling.[16][29]

Materials:

-

A cell line engineered for a β-arrestin recruitment assay, co-expressing the human D3 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter or Promega NanoBiT).[16][30][31]

-

Test Compound: 2-(Piperazin-1-yl)phenol.

-

Reference agonist (e.g., dopamine or a known full agonist).

-

Assay-specific detection reagents.

-

White, opaque 96- or 384-well plates.

Procedure:

-

Cell Plating: Plate the engineered cells in the appropriate microplate according to the assay manufacturer's guidelines.[16][31]

-

Compound Addition: Add serial dilutions of 2-(Piperazin-1-yl)phenol and the reference agonist to the wells.

-

Incubation: Incubate the plate for the time recommended by the manufacturer (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and incubate as required. Measure the luminescent or fluorescent signal using a plate reader.[16]

-

Data Analysis:

-

Normalize the data to the response of the reference full agonist (100%) and the vehicle control (0%).

-

Plot the percentage of maximal response against the log concentration of 2-(Piperazin-1-yl)phenol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

-

Caption: Workflow for the in vitro characterization of a D3R agonist.

Conclusion

The characterization of 2-(Piperazin-1-yl)phenol as a dopamine D3 receptor agonist requires a systematic and multi-pronged approach. By elucidating its binding affinity, its influence on the canonical Gαi/o-cAMP pathway, and its capacity to recruit β-arrestin, a comprehensive mechanistic portrait can be assembled. This detailed understanding is paramount for advancing our knowledge of D3 receptor pharmacology and for the rational design of novel therapeutics targeting this critical receptor. The methodologies outlined in this guide provide a validated framework for achieving this goal, ensuring scientific rigor and reproducibility in the field of dopamine receptor drug discovery.

References

-

Dopamine receptor D3 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Galaj, E., & Ranaldi, R. (2021). Dopamine D3 Receptor Plasticity in Parkinson's Disease and L-DOPA-Induced Dyskinesia. Frontiers in Neuroscience, 15, 700555.

- Kim, K.-M., et al. (2005). G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation. Journal of Biological Chemistry, 280(13), 12774–12780.

- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.

- Pilon, C., et al. (1994). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. Journal of Neurochemistry, 62(1), 357–364.

- Fishburn, C. S., et al. (1995). Coupling of Dopamine Receptors to G Proteins. Journal of Neurochemistry, 65(4), 1481–1484.

- Seeman, P. (2004). Signaling mechanisms of the D3 dopamine receptor. Neurochemical Research, 29(8), 1541–1547.

- Chavali, S., et al. (2019). Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1866(3), 448–459.

- Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol, 4(17), e1211.

- S. N. (2025, August 12). Go/z-biased coupling profile of the dopamine D3 receptor. bioRxiv.

- BenchChem. (2025). Application Notes and Protocols for Determining Dopamine Agonist Properties of Thiazolamines. BenchChem.

- Liu, F., et al. (2009). Regulation of dopamine D3 receptors by protein-protein interactions. Acta Pharmacologica Sinica, 30(7), 895–902.

- Burström, V., et al. (2024). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Biochemical Pharmacology, 223, 116035.

- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.

- Kumar, S., et al. (2017). Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. ACS Chemical Neuroscience, 8(7), 1545–1557.

- Leggio, G. M., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 22(2), 793.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.

- BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.

- BOC Sciences. (n.d.).

- van der Wenden, E. M., et al. (2016). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 512, 57–67.

- van der Gracht, A. M. F., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol, 9(18), e3371.

- Promega Corporation. (n.d.). GloSensor cAMP Assay Quick Protocol, FB113.

- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.

- Stäubert, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061.

- Schamiloglu, S., et al. (2022).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1285038.

- DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays.

- Kaur, K. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace.

- Moreno, E., et al. (2025). Locomotor activity depends on β-arrestin recruitment by the dopamine D1 receptor in the striatal D1-D3 receptor heteromer. Pharmacological Research, 218, 107412.

- CymitQuimica. (n.d.). CAS 1011-17-2: 2-(1-Piperazinyl)phenol. CymitQuimica.

- Basith, S., et al. (2018). Towards understanding the structural basis of partial agonism at the dopamine D3 receptor. Journal of Molecular Graphics and Modelling, 80, 203–213.

- Boyle, N. J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549–7553.

- Wróbel, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1794.

- Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 16(12), 2134–2146.

- Sexton, T., et al. (2020). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. ACS Omega, 5(21), 12229–12240.

- Hancock, R. D., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 407, 183–189.

- Li, Y., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Aging, 13(12), 16568–16584.

- Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 336(8), 358–366.

- Campiani, G., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192.

- Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109–1117.

- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride. Sigma-Aldrich.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569–575.

Sources

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of dopamine D3 receptors by protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 8. neuroquantology.com [neuroquantology.com]

- 9. Go/z-biased coupling profile of the dopamine D3 receptor | bioRxiv [biorxiv.org]

- 10. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 19. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. dspace.ut.ee [dspace.ut.ee]

- 23. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cell.com [cell.com]

- 28. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 29. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 30. diva-portal.org [diva-portal.org]

- 31. cosmobio.co.jp [cosmobio.co.jp]

Foreword: The Phenylpiperazine Scaffold - A Cornerstone of Modern Neuropharmacology

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylpiperazine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

The N-phenylpiperazine moiety stands as one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2] Its structural rigidity, combined with the tunable basicity of its nitrogen atoms, has made it a cornerstone in the development of a multitude of agents targeting the central nervous system (CNS).[1] From antipsychotics like aripiprazole to antidepressants like trazodone, the phenylpiperazine core is a recurring motif in clinically significant therapeutics.[1] This guide eschews a conventional template to provide a deep, logical dive into the nuanced structure-activity relationships (SAR) that govern the pharmacological profile of these compounds. We will dissect the molecule piece by piece, exploring how subtle modifications to its core structure dictate its interactions with key biological targets, primarily serotonin (5-HT) and dopamine (D) receptors.[3][4] Our objective is to furnish the drug development professional with a robust framework for the rational design of novel phenylpiperazine derivatives with optimized potency, selectivity, and therapeutic potential.

The Phenylpiperazine Pharmacophore: A Blueprint for CNS Activity

At its core, the pharmacological activity of a phenylpiperazine derivative is determined by the interplay of three to four key structural regions. Understanding these regions is fundamental to deciphering their SAR. The general structure consists of a 1-arylpiperazine linked, often via an alkyl chain, to a terminal fragment.[5]

-

Region A (Aryl Group): The phenyl ring directly attached to the piperazine nitrogen (N1). Substitutions on this ring are critical for modulating receptor affinity and selectivity.

-

Region B (Piperazine Core): This heterocyclic ring acts as a constrained linker. Its conformation and the basicity of the N4 nitrogen are key to receptor interaction.

-

Region C (Alkyl Linker): A flexible chain of variable length that provides the optimal spatial orientation between the arylpiperazine and the terminal fragment for receptor binding.

-

Region D (Terminal Fragment): A highly variable region that profoundly influences the overall pharmacological profile, determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.[5]

Caption: The four key regions of the phenylpiperazine pharmacophore.

Dissecting the Structure-Activity Relationship (SAR)

The art of designing effective phenylpiperazine-based drugs lies in the strategic modification of these four regions to achieve a desired pharmacological profile.

SAR at the Aryl Group (Region A)

The substitution pattern on the N-phenyl ring is a primary determinant of receptor affinity and selectivity.

-

Ortho-Substitution: An ortho-substituent, particularly a methoxy group (-OCH₃), is often favorable for high affinity at 5-HT₁ₐ receptors.[6] This is a hallmark feature of many selective 5-HT₁ₐ ligands. For instance, compound 6a with an ortho-methoxy group on the phenylpiperazine ring showed the best anti-inflammatory activity in one study.[7] Substitution with a group having a negative potential at this position is generally favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[6]

-

Meta-Substitution: This position is crucial for modulating 5-HT₁ₐ/α₁ selectivity. The 5-HT₁ₐ receptor can accommodate bulkier substituents at this position compared to the more sterically restricted α₁ receptor.[6] Electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF₃) at the meta-position are common in compounds targeting both serotonin and dopamine receptors.[8] For example, m-chlorophenylpiperazine (mCPP) is a well-known derivative with significant serotonergic activity.[9]

-

Para-Substitution: This position is generally considered a region where ligand volume is limited for both 5-HT₁ₐ and α₁ receptors.[6] However, para-substitution can be exploited for other targets. In a series of anticancer agents, compounds with a 3,4-dichlorophenyl substituent showed the highest cytotoxicity.[10][11]

SAR of the Alkyl Linker (Region C)

The length of the alkyl chain connecting the piperazine core to the terminal fragment is critical for optimal receptor fit.

-

Chain Length: For many long-chain arylpiperazines targeting 5-HT₁ₐ receptors, a linker of three or four carbon atoms (propyl or butyl) is often found to confer the highest affinity.[5][8][12] This optimal length correctly positions the terminal fragment to interact with specific residues within the receptor's binding pocket.

SAR at the Terminal Fragment (Region D)

This region shows the greatest structural diversity and is pivotal in defining the compound's functional activity (e.g., agonist vs. antagonist).

-

Amides and Imides: Terminal fragments incorporating amide or imide functionalities are frequently found in high-affinity 5-HT₁ₐ ligands.[5] Some studies suggest these groups can form important hydrogen bonds or engage in dipole interactions within the receptor.[8]

-

Aryl and Heteroaryl Groups: A terminal aryl or heteroaryl group can significantly influence the overall pharmacological profile, often leading to multi-target engagement. For example, the 1-phenyl-4-(4-pyridinyl)piperazine scaffold shows high affinity for dopamine D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, a profile characteristic of atypical antipsychotics.[3] The specific nature of this terminal ring system is key to achieving desired polypharmacology.

Key Biological Targets and Pharmacological Profiles

Phenylpiperazine derivatives are known to interact with a wide range of biological targets, but their most significant impact has been in modulating dopaminergic and serotonergic systems.[2][3]

Serotonin (5-HT) and Dopamine (D) Receptor Interactions

The therapeutic efficacy of many phenylpiperazine drugs, particularly in treating psychosis and depression, stems from their mixed activity at D₂ and 5-HT receptors.[3][13]

-

5-HT₁ₐ Receptor Agonism/Partial Agonism: Many anxiolytic and antidepressant phenylpiperazines act as agonists or partial agonists at the 5-HT₁ₐ receptor.[5][14] High affinity is often achieved with an ortho-methoxy phenyl group and an appropriate terminal moiety.[6]

-

D₂ Receptor Antagonism: D₂ receptor blockade is the cornerstone of antipsychotic therapy. Phenylpiperazine derivatives can be potent D₂ antagonists.[4][15] The combination of D₂ antagonism with 5-HT₁ₐ agonism is a hallmark of "atypical" antipsychotics, believed to improve efficacy against negative symptoms and reduce extrapyramidal side effects.[4][16]

-

5-HT₂ₐ Receptor Antagonism: Antagonism at 5-HT₂ₐ receptors is another key feature of atypical antipsychotics and some antidepressants like Trazodone.[1] This action is thought to contribute to their efficacy and improved side-effect profile.[3]

Quantitative Data: Receptor Binding Affinities

The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor, with lower values indicating higher affinity.[1] The table below summarizes representative data for phenylpiperazine derivatives.

| Compound Class/Example | Aryl Substitution | Terminal Group | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | Reference(s) |

| Arylpiperazine-Coumarin | 3-Bromophenyl | Coumarin | 0.78 | - | [17] |

| Arylpiperazine-Coumarin | 2-Chlorophenyl | Coumarin | 0.57 | - | [17] |

| SLV313 | 1,4-Benzodioxinyl | 5-(4-fluorophenyl)pyridinyl | Full Agonist | Full Antagonist | [4][16] |

| Thiazolinyl-phenylpiperazine | 3-Thiazolinylphenyl | - | 412 | - | [14] |

Experimental Protocols for SAR Elucidation

A robust SAR study relies on a systematic workflow encompassing chemical synthesis, in vitro screening, and in vivo validation.

Protocol: General Synthesis of N-Alkylated Phenylpiperazine Derivatives

This protocol describes a common method for introducing the linker and terminal fragment (Region C and D) onto the phenylpiperazine core.[12][18]

Objective: To synthesize a target phenylpiperazine derivative by alkylating a substituted phenylpiperazine with a chloroalkyl- or bromoalkyl-terminated intermediate.

Materials:

-

Appropriate substituted 1-arylpiperazine (1.0 mmol)

-

Appropriate chloro- or bromo-alkyl derivative (e.g., 1-bromo-3-chloropropane) (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Potassium iodide (KI) (catalytic amount)

-

Acetonitrile (CH₃CN) (30 mL)

Procedure:

-

To a round-bottom flask, add the 1-arylpiperazine, the haloalkyl derivative, K₂CO₃, and a catalytic amount of KI.

-

Add acetonitrile as the solvent.

-

Stir the mixture at 50-60°C. Monitor the reaction by thin-layer chromatography (TLC). Reaction times can vary from 24 to 48 hours.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃, KCl/KBr, KI).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product.[12][18]

Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol: In Vitro Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a novel compound for a specific receptor.[19][20]

Objective: To determine the affinity of a test compound for the human 5-HT₁ₐ receptor.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

-

Test compound (phenylpiperazine derivative) at various concentrations.

-

Non-specific binding control: Serotonin (10 µM).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Reaction Setup: In test tubes, combine the cell membranes, the radioligand ([³H]8-OH-DPAT) at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like serotonin.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value.

Experimental and Validation Workflow

The development and characterization of novel phenylpiperazine derivatives follow a logical, multi-stage process.

Caption: A standard workflow for the characterization of new derivatives.

Signaling Pathways and Mechanism of Action

Phenylpiperazine derivatives exert their effects by modulating G-protein coupled receptor (GPCR) signaling cascades. For atypical antipsychotics, the key is the integrated response from D₂ and 5-HT₁ₐ receptor modulation.

Caption: Simplified signaling pathway for D₂/5-HT₁ₐ receptor modulation.

Conclusion and Future Outlook

The phenylpiperazine scaffold has unequivocally proven its value in the development of CNS-targeted therapeutics.[1][2] The structure-activity relationships discussed herein provide a foundational map for navigating the chemical space of these derivatives. Key principles—such as the influence of ortho-methoxy groups for 5-HT₁ₐ affinity, the importance of linker length, and the multi-target profiles achievable through terminal group modification—serve as guiding tenets for medicinal chemists.

Future research will likely focus on designing derivatives with even greater receptor subtype selectivity (e.g., D₃ vs. D₂) to fine-tune therapeutic effects and minimize side effects.[21] Furthermore, as our understanding of the neurobiology of psychiatric and neurological disorders evolves, the versatile phenylpiperazine scaffold will undoubtedly be adapted to engage novel targets, continuing its legacy as a cornerstone of drug discovery.

References

-

Lacivita, E., et al. (2012). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Psychiatry. Available at: [Link]

-

Di Mola, A., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

-

Malinowski, J., et al. (2000). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

-

Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]

-

López-Rodríguez, M. L., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. Journal of Medicinal Chemistry. Available at: [Link]

-

Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

-

Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Qi, Y., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Available at: [Link]

-

Mamer, O. A., et al. (1996). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Journal of Nuclear Medicine. Available at: [Link]

-

Szymańska, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Available at: [Link]

-

de Almeida, J. F., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. Available at: [Link]

-

Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]

-

Chaurasia, B., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Andreozzi, G., et al. (2025). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem. Available at: [Link]

-

Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. Available at: [Link]

-

Wikipedia. 1-Phenylpiperazine. Wikipedia. Available at: [Link]

-

Unkown. (2022). The SAR study further indicated that the o-substituted ligands of phenylpiperazine exhibited higher affinity for 5-HT1AR. Semantic Scholar. Available at: [Link]

-

Wang, S., et al. (2017). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. ResearchGate. Available at: [Link]

-

Girase, S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. Available at: [Link]

-

Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available at: [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]

-

Unkown. (2025). SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. Available at: [Link]

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available at: [Link]

-

Lee, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. Available at: [Link]

-

Słoczyńska, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules. Available at: [Link]

-

Leysen, J. E., et al. (1988). Receptor interactions of dopamine and serotonin antagonists: binding in vitro and in vivo and receptor regulation. Psychopharmacology Series. Available at: [Link]

-

Mokrosz, J. L., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

-

Drugs.com. (2023). List of Phenylpiperazine antidepressants. Drugs.com. Available at: [Link]

-

Rizzi, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

-

Szymańska-Serafin, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

Unkown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. Available at: [Link]

-

Unkown. (2017). Drug Design Open Access Journals. Juniper Publishers. Available at: [Link]

-

Unkown. (2006). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

Unkown. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]

-

Meltzer, H. Y., et al. (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy. Psychopharmacology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring [mdpi.com]

- 15. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. Receptor interactions of dopamine and serotonin antagonists: binding in vitro and in vivo and receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Thermodynamic and Kinetic Solubility Profiles of 2-(Piperazin-1-yl)phenol Hydrochloride: A Comparative Analysis in Aqueous and DMSO Systems

Executive Summary

2-(Piperazin-1-yl)phenol hydrochloride (CAS 211304-63-1) is a critical bifunctional building block utilized extensively in the synthesis of neuroactive pharmaceuticals. It is most notably recognized as a key precursor and related impurity in the development of multimodal serotonergic agents, such as vortioxetine[1][2]. For formulation scientists and medicinal chemists, understanding the precise solubility behavior of this compound in both aqueous systems and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is paramount.

This whitepaper provides an in-depth technical analysis of the solvation thermodynamics, details a self-validating experimental protocol for solubility determination, and presents comparative data to guide downstream assay development and formulation strategies.

The Thermodynamic Basis of Solvation

The free base of 2-(piperazin-1-yl)phenol (CAS 1011-17-2) exhibits limited aqueous solubility due to the lipophilic nature of the aromatic ring and the unprotonated piperazine moiety[1]. Conversion to the hydrochloride salt fundamentally alters its thermodynamic solubility profile by lowering the partition coefficient (LogP) and increasing the hydration energy.

Aqueous Solvation Dynamics

In water, the solubility of 2-(piperazin-1-yl)phenol hydrochloride is driven by ion-dipole interactions. Upon introduction to water, the salt dissociates into chloride anions and protonated piperazinium cations. The water molecules form a highly ordered hydration shell around the protonated secondary amine, while the ortho-phenol group participates in extensive hydrogen bonding (acting as both an H-bond donor and acceptor).

Causality Note: While highly soluble in unbuffered deionized water, the compound's solubility drops in physiological buffers (e.g., PBS pH 7.4). This occurs because the buffer neutralizes the acidic microenvironment created by the hydrochloride salt, pushing a fraction of the molecules back toward the less soluble free-base equilibrium[3].

DMSO Solvation Dynamics

Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent with a high dielectric constant (

Thermodynamic solvation pathways of 2-(Piperazin-1-yl)phenol HCl in Water vs DMSO.

Experimental Protocols: Self-Validating Solubility Determination

To accurately quantify the solubility of 2-(piperazin-1-yl)phenol hydrochloride, gravimetric methods are insufficient. The hygroscopic nature of piperazine hydrochloride salts can lead to positive bias due to atmospheric moisture absorption[4]. Therefore, a self-validating Shake-Flask method coupled with HPLC-UV quantification is required.

Step-by-Step Methodology

-

Solute Saturation: Add an excess of 2-(piperazin-1-yl)phenol hydrochloride solid (approx. 200 mg) to 1.0 mL of the target solvent (Deionized Water, PBS pH 7.4, or 100% DMSO) in a sealed borosilicate glass vial[5].

-

Isothermal Incubation: Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

-

Self-Validating Sampling (Critical Step): Extract 50 µL aliquots at exactly 24 hours and 48 hours .

-

Causality: This dual-timepoint sampling creates a self-validating system. If the concentration variance between 24h and 48h exceeds 2%, thermodynamic equilibrium has not been reached, and the incubation must continue. This prevents the reporting of false kinetic plateaus.

-

-

Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 10 minutes to pellet undissolved solids, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Dilution & Quantification: Dilute the filtrate into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector (λmax ≈ 270 nm for the phenolic chromophore).

Standardized self-validating shake-flask protocol for equilibrium solubility.

Quantitative Data Presentation

The table below summarizes the expected solubility profiles of 2-(piperazin-1-yl)phenol hydrochloride based on the thermodynamic principles of piperazine-derived salts[3][4].

| Solvent System | Temperature (°C) | Equilibrium Solubility (mg/mL) | Dissolution Kinetics | Primary Solvation Mechanism |

| Deionized Water (Unbuffered) | 25 | > 50.0 | Rapid | Ion-dipole & H-bonding (pH drops natively) |

| PBS (pH 7.4) | 25 | ~ 15.0 - 25.0 | Moderate | Partial free-base equilibrium limits solubility |

| DMSO (100%) | 25 | > 100.0 | Very Rapid | Strong polar aprotic acceptance ( |

Note: For in vitro biological assays requiring aqueous media, it is highly recommended to create a concentrated stock solution in DMSO (e.g., 50 mM) and perform a rapid dilution into the aqueous assay buffer immediately prior to use to prevent precipitation[3].

Conclusion

2-(Piperazin-1-yl)phenol hydrochloride exhibits robust solubility in both water and DMSO, but the mechanisms and limits differ significantly. While DMSO provides maximum absolute solubility and stability by acting as a powerful hydrogen bond acceptor, aqueous solubility is highly dependent on the pH and buffering capacity of the system. Formulators must account for the acidic microenvironment generated by the hydrochloride salt; neutralizing this environment in physiological buffers will inherently reduce the thermodynamic solubility limit.

References

-

PubChem - o-(1-Piperazinyl)phenol (CID 70530). National Center for Biotechnology Information. Available at:[Link]

-

Pharmaffiliates - 2-(Piperazin-1-yl)phenol (Vortioxetine Impurity). Available at:[Link]

-

LookChem - 1-(2,3-Dichlorophenyl)piperazine hydrochloride Chemical Properties. Available at: [Link]

Sources

Technical Whitepaper & Safety Data Guide: 2-(Piperazin-1-yl)phenol Hydrochloride in Drug Development

Executive Summary

2-(Piperazin-1-yl)phenol hydrochloride is a highly versatile synthetic intermediate and pharmacophore widely utilized in medicinal chemistry and neuropharmacology. Characterized by its arylpiperazine scaffold, it serves as a foundational building block for synthesizing modulators of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic targets.

This whitepaper provides an in-depth analysis of the compound’s chemical properties, structural causality in drug design, and rigorous safety protocols. Unlike standard Safety Data Sheets (SDS) that merely list hazards, this guide contextualizes the physical chemistry of the hydrochloride salt to establish self-validating handling and emergency response workflows for laboratory professionals.

Chemical Identity & Structural Causality

In drug development, the choice of salt form is as critical as the active moiety itself. The free base form of 2-(piperazin-1-yl)phenol (CAS: 1011-17-2) is highly basic, prone to oxidative degradation, and exhibits severe corrosive hazards [1]. By converting it to the hydrochloride salt (CAS: 211304-63-1) , chemists achieve a stable, crystalline solid. The protonation of the secondary amine in the piperazine ring enhances aqueous solubility and stabilizes the molecule, making it vastly superior for precise gravimetric analysis and in vitro assay formulation.

Quantitative Chemical Profiling

Table 1: Chemical Identity and Physical Properties of the Hydrochloride Salt

| Property | Value / Specification |

| Chemical Name | 2-(Piperazin-1-yl)phenol hydrochloride |

| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine hydrochloride |

| CAS Number | 211304-63-1 |

| Molecular Formula | C₁₀H₁₅ClN₂O (or C₁₀H₁₄N₂O · HCl) |

| Molecular Weight | 214.69 g/mol |

| Physical State | Solid (Crystalline powder) |

| Purity Standard | ≥ 97% (Typical commercial grade) |

Pharmacological Relevance & Mechanism of Action

The arylpiperazine moiety is a "privileged scaffold" in neuropharmacology. The structural logic behind using 2-(piperazin-1-yl)phenol lies in its mimicry of endogenous monoamines.

-

The Piperazine Ring: The basic nitrogen atom acts as a critical anchor, forming a salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

-

The Phenol Group: The hydroxyl (-OH) acts as a hydrogen bond donor/acceptor, mimicking the catechol hydroxyls of dopamine or the indole hydroxyl of serotonin, driving receptor subtype selectivity.

This structural synergy allows derivatives of this compound to act as potent agonists or antagonists at 5-HT₁A, 5-HT₇, and D₂/D₃ dopamine receptors, making it invaluable for researching treatments for Parkinson's disease, dyskinesia, and cognitive disorders [2].